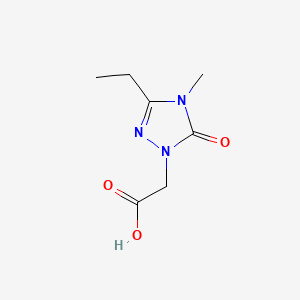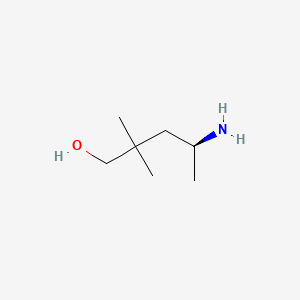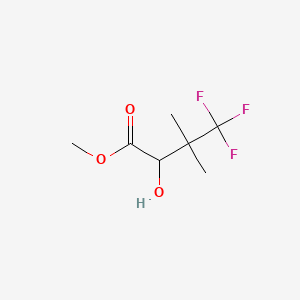![molecular formula C10H20F2O3Si B6605372 4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanoic acid CAS No. 2803834-73-1](/img/structure/B6605372.png)
4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanoic acid (TBDFBA) is a small molecule that has been used as a reagent for the synthesis of various compounds, including pharmaceuticals, in organic synthesis. TBDFBA has been studied extensively for its potential applications in scientific research.
Mechanism of Action
4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanoic acid acts as an electrophile in the Wittig reaction, and is capable of forming carbon-carbon bonds with aldehydes and ketones. The reaction proceeds through a series of steps, including the formation of a phosphonium ylide, the formation of an alkene, and the hydrolysis of the alkene to form the desired product.
Biochemical and Physiological Effects
4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanoic acid has been extensively studied for its potential applications in scientific research. It has been found to possess a variety of biochemical and physiological effects, including the inhibition of the enzyme 5-lipoxygenase, which is involved in the production of inflammatory mediators, and the inhibition of the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins. 4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanoic acid has also been found to possess anti-inflammatory, anti-oxidant, and anti-cancer properties.
Advantages and Limitations for Lab Experiments
4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanoic acid is a versatile and efficient reagent for the synthesis of various compounds in organic synthesis. It is relatively inexpensive, and is easy to use in laboratory experiments. However, it is important to note that 4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanoic acid is a highly reactive compound and must be handled with care. It is also important to note that 4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanoic acid is a volatile compound and must be stored in a cool, dry place.
Future Directions
Due to its biochemical and physiological effects, 4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanoic acid has potential applications in the development of novel therapeutic agents for the treatment of various diseases, including cancer and inflammatory diseases. In addition, 4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanoic acid could be used to develop new fluorescent probes for imaging applications, and to develop new small molecules for drug discovery and development. 4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanoic acid could also be used to develop new peptides, proteins, and carbohydrates. Finally, 4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanoic acid could be used to develop new methods for the synthesis of organic compounds.
Synthesis Methods
4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanoic acid is synthesized through a process known as the Wittig reaction, which involves the reaction of an aldehyde or ketone with a phosphonium salt. The reaction proceeds through a series of steps, including the formation of a phosphonium ylide, the formation of an alkene, and the hydrolysis of the alkene to form the desired product. The Wittig reaction is a versatile and efficient method for synthesizing 4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanoic acid.
Scientific Research Applications
4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanoic acid has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals and other organic compounds. It has also been used in the synthesis of peptides, proteins, and carbohydrates. In addition, 4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanoic acid has been used in the synthesis of fluorescent probes for imaging applications, and for the synthesis of small molecules for drug discovery and development.
properties
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxy-3,3-difluorobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20F2O3Si/c1-9(2,3)16(4,5)15-7-10(11,12)6-8(13)14/h6-7H2,1-5H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMKAIXJXYNDSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(CC(=O)O)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20F2O3Si |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Tert-butyldimethylsilyl)oxy]-3,3-difluorobutanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B6605297.png)
![2-{[(tert-butoxy)carbonyl]amino}-5-fluoro-4-(fluoromethyl)pentanoic acid](/img/structure/B6605301.png)

![ethyl 2-{3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetate](/img/structure/B6605314.png)

![3-[2,5-dioxo-3-(prop-2-yn-1-yl)pyrrolidin-1-yl]piperidine-2,6-dione](/img/structure/B6605323.png)

![tert-butyl 2-ethynyl-7-oxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate](/img/structure/B6605340.png)
![2-{3-[5-chloro-2-(oxolan-3-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridine](/img/structure/B6605346.png)
![1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine](/img/structure/B6605361.png)

![tert-butyl N-[(1-imino-1-oxo-1lambda6-thietan-3-yl)methyl]carbamate](/img/structure/B6605380.png)
![3-ethynyl-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B6605383.png)